molecular formula C6H11NO2 B13988402 Allyl 3-aminopropanoate

Allyl 3-aminopropanoate

Cat. No.: B13988402
M. Wt: 129.16 g/mol
InChI Key: PWCFLPWPZDNXFL-UHFFFAOYSA-N
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Description

Allyl 3-aminopropanoate is an organic compound that features both an allyl group and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 3-aminopropanoate can be synthesized through several methods. One common approach involves the reductive amination of this compound with a suitable aldehyde or ketone . Another method includes the condensation of this compound with carboxylic acids or their derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as nickel or palladium to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Allyl 3-aminopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which allyl 3-aminopropanoate exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved can include enzymatic reactions and other biochemical processes .

Comparison with Similar Compounds

    3-Aminopropanoic acid: This compound is structurally similar but lacks the allyl group.

    Allyl amine: Another similar compound, which features an allyl group attached to an amine.

Uniqueness: Allyl 3-aminopropanoate is unique due to its combination of an allyl group and an amino group on a propanoate backbone. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

prop-2-enyl 3-aminopropanoate

InChI

InChI=1S/C6H11NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5,7H2

InChI Key

PWCFLPWPZDNXFL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCN

Origin of Product

United States

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